3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester
Description
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester is a pyrrolidine-based compound featuring a benzyl ester protecting group and a functionalized side chain containing a sulfur atom and an amino group.
Properties
IUPAC Name |
benzyl 3-(2-aminoethylsulfanylmethyl)pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2S/c16-7-9-20-12-14-6-8-17(10-14)15(18)19-11-13-4-2-1-3-5-13/h1-5,14H,6-12,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJEKDCCFTCFMKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CSCCN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrolidine ring, followed by the introduction of the aminoethyl group and the benzyl ester moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production often emphasizes the optimization of reaction conditions to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents include halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols. Substitution reactions can produce a wide range of derivatives depending on the substituents introduced.
Scientific Research Applications
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may serve as a precursor for biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to the development of new drugs or therapeutic agents.
Industry: It can be used in the production of specialty chemicals, materials, and polymers with unique properties.
Mechanism of Action
The mechanism by which 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways. The exact mechanism of action would require detailed studies involving molecular modeling, biochemical assays, and other analytical techniques.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally analogous pyrrolidine derivatives, focusing on substituents, synthesis, and properties.
Substituent Variations
Protecting Group Comparison
Physicochemical Properties
Key Research Findings
Synthetic Flexibility : Benzyl esters are preferred for transient protection in multi-step syntheses, while tert-butyl esters offer stability for storage .
Side-Chain Impact: Amino-thioether groups improve water solubility compared to purely aromatic substituents, critical for bioavailability.
Yield Optimization : Coupling agents like HATU and BOP-Cl consistently achieve >80% yields, making them superior to traditional carbodiimide methods .
Biological Activity
3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, also known as (R)-3-(2-aminoethylsulfanyl)-pyrrolidine-1-carboxylic acid benzyl ester, is a compound with significant biological activity. Its structure features a pyrrolidine ring, an amino group, and a benzyl ester moiety, which contribute to its pharmacological properties.
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 280.39 g/mol
- CAS Number : 1354016-39-9
The compound's unique structure allows it to interact with biological systems effectively, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. The presence of the amino group suggests potential interactions with neurotransmitter systems, while the ester functionality may influence its bioavailability and metabolic stability.
Pharmacological Effects
- Neurotransmitter Modulation : Preliminary studies indicate that compounds similar to this one can affect neurotransmitter levels in the brain, potentially impacting mood and cognitive functions.
- Antioxidant Activity : Some derivatives of pyrrolidine compounds have shown promising antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases.
- Anti-inflammatory Properties : Research indicates that related compounds can inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in inflammatory conditions.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological effects of related compounds:
| Study | Findings |
|---|---|
| Study 1 | Investigated the neuroprotective effects of pyrrolidine derivatives in rodent models. Results showed a significant reduction in neuronal death during oxidative stress conditions. |
| Study 2 | Examined the anti-inflammatory effects of related esters in vitro. The results demonstrated a decrease in TNF-alpha production in macrophages treated with these compounds. |
| Study 3 | Assessed the pharmacokinetics of similar compounds, revealing rapid absorption and metabolism, with significant systemic exposure observed within hours post-administration. |
Toxicity and Safety Profile
While the biological activity is promising, it is essential to consider the safety profile of this compound. Toxicological assessments indicate that similar compounds may exhibit acute toxicity at higher concentrations. Long-term studies are necessary to fully understand the chronic effects and potential for adverse reactions.
Q & A
Q. What are the established synthetic pathways for 3-(2-Amino-ethylsulfanylmethyl)-pyrrolidine-1-carboxylic acid benzyl ester, and what protecting groups are critical in these routes?
The synthesis involves multi-step protection/deprotection strategies. Key protecting groups include tert-butyldimethylsilyl (TBS) for hydroxyl groups and 2-(trimethylsilyl)ethoxymethyl (SEM) for carboxylic acids. For example, (2S,4R)-4-(tert-butyldimethylsilyloxy)-1-(benzyloxycarbonyl)pyrrolidine-2-carboxylic acid is synthesized via TBSOTf protection, followed by SEM-Cl coupling. These groups stabilize intermediates during amide bond formation using reagents like BOP-Cl or HATU .
Q. Which coupling reagents are most effective for amide bond formation in the synthesis of this compound?
Bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) and 2-(7-aza-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HATU) are highly effective, yielding amide intermediates in >80% efficiency. Ethyl(dimethylaminopropyl)carbodiimide (EDCI) with 1-hydroxybenzotriazole (HOBt) is also used for coupling carboxylic acids and amines under mild conditions .
Q. What purification strategies isolate intermediates and the final product with high purity?
Column chromatography (e.g., silica gel) and selective hydrolysis (e.g., MgBr₂ in nitromethane) are employed. For example, SEM esters are hydrolyzed to acids using MgBr₂, achieving 66–72% yields. Deprotection steps, such as TBAF-mediated cleavage of silyl ethers, ensure high-purity intermediates .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of pyrrolidine derivatives, and what analytical methods validate these configurations?
Chiral auxiliaries (e.g., N-Boc-L-homophenylalanine) and stereoselective coupling agents (e.g., BOP-Cl) enforce stereochemistry. Analytical validation involves chiral HPLC and NMR spectroscopy. For epimeric mixtures, chromatographic conditions (e.g., mobile phase pH, column type) are optimized to resolve stereoisomers .
Q. What methodologies identify and resolve co-eluting impurities or epimers in the final product?
High-resolution LC-MS and tandem mass spectrometry differentiate impurities. Adjusting chromatographic parameters (e.g., gradient elution, column temperature) separates co-eluting species. For example, pharmacopeial methods recommend monitoring minor changes in retention times to detect epimers .
Q. How can computational reaction path search methods enhance the design and optimization of synthetic routes?
Quantum chemical calculations predict reaction pathways, while machine learning models analyze experimental data to identify optimal conditions (e.g., solvent, catalyst). This reduces trial-and-error, as demonstrated in ICReDD’s approach to reaction design .
Q. What strategies mitigate yield reduction in multi-step syntheses involving acid-sensitive intermediates?
Stepwise protection (e.g., TBS for hydroxyl groups) and mild coupling conditions (e.g., HATU/DIPEA in dichloromethane) preserve acid-sensitive moieties. Sequential deprotection (e.g., TBAF for silyl ethers) minimizes side reactions, improving overall yields to >80% .
Q. How should researchers analyze discrepancies between expected and observed reaction yields in complex synthetic sequences?
Yield discrepancies are investigated via kinetic studies (e.g., monitoring reaction progress by TLC) and intermediate characterization (e.g., NMR for unreacted starting materials). For example, lower yields in SEM ester hydrolysis (66–72%) may arise from incomplete deprotection, necessitating iterative optimization of reaction time and stoichiometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
